molecular formula C16H14N2O3 B8272841 Methyl 2-phenylaminobenzoxazol-6-acetate CAS No. 256453-85-7

Methyl 2-phenylaminobenzoxazol-6-acetate

Cat. No.: B8272841
CAS No.: 256453-85-7
M. Wt: 282.29 g/mol
InChI Key: DPLBLJCNRIGICE-UHFFFAOYSA-N
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Description

Methyl 2-phenylaminobenzoxazol-6-acetate is a benzoxazole-derived organic compound characterized by a benzoxazole core substituted with a phenylamino group at position 2 and an acetoxy group at position 4. The methyl ester functional group enhances its lipophilicity, making it suitable for applications in medicinal chemistry and materials science. Benzoxazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

CAS No.

256453-85-7

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

methyl 2-(2-anilino-1,3-benzoxazol-6-yl)acetate

InChI

InChI=1S/C16H14N2O3/c1-20-15(19)10-11-7-8-13-14(9-11)21-16(18-13)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)

InChI Key

DPLBLJCNRIGICE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)N=C(O2)NC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

To contextualize Methyl 2-phenylaminobenzoxazol-6-acetate, we compare it with structurally or functionally related compounds, focusing on physicochemical properties, reactivity, and applications.

Structural Analogs: Benzoxazole Derivatives
Compound Name Key Substituents Molecular Weight (g/mol) Key Applications/Properties Source/References
This compound 2-phenylamino, 6-acetoxy ~297.3 (estimated) Potential bioactive agent (hypothesized) Inference from
2-(2-phenyl-1,3-benzoxazol-6-yl)propanoic acid 2-phenyl, 6-propanoic acid 297.3 Pharmaceutical intermediate
Methyl salicylate 2-hydroxybenzoate ester 152.1 Anti-inflammatory, fragrance


Key Observations :

  • Ester vs. Acid Functionality: The acetoxy group in the target compound increases lipophilicity relative to the propanoic acid analog, which may influence membrane permeability and metabolic stability .
Physicochemical Properties

Data from methyl esters and benzoxazoles provide indirect insights:

Property This compound (Estimated) Methyl Salicylate (Reference) 2-phenyl-1,3-benzoxazol-6-yl Derivatives (Reference)
Boiling Point >300°C (decomposes) 222°C 280–320°C (decomposition common)
Solubility Low in water; soluble in DMSO, DMF 0.1% in water Poor aqueous solubility
LogP (Lipophilicity) ~3.5 (predicted) 2.3 2.8–3.8 (varies by substituent)

Sources:

Analysis :

  • The target compound’s higher molecular weight and benzoxazole core contribute to elevated boiling points and lower water solubility compared to simpler esters like methyl salicylate .
  • Lipophilicity (LogP) aligns with benzoxazole derivatives, suggesting utility in drug design where membrane penetration is critical .
Reactivity and Stability
  • Hydrolysis Sensitivity : The methyl ester group in the target compound is susceptible to hydrolysis under basic conditions, similar to methyl salicylate .
  • Thermal Stability : Benzoxazole derivatives generally decompose above 250°C, limiting high-temperature applications .

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